molecular formula C14H19N7 B12787685 N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine CAS No. 82501-10-8

N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine

Cat. No.: B12787685
CAS No.: 82501-10-8
M. Wt: 285.35 g/mol
InChI Key: BZUWGWNTHLPUMI-UHFFFAOYSA-N
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Description

N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine is a complex organic compound characterized by its unique structure, which includes multiple nitrogen atoms and a pentaazaphenalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pentaazaphenalenyl Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often in the presence of a catalyst such as palladium or platinum.

    Introduction of the Propanediamine Moiety: The pentaazaphenalenyl core is then reacted with a diamine, such as 1,3-propanediamine, under controlled conditions to ensure selective attachment.

    Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine exerts its effects involves its interaction with molecular targets such as enzymes, DNA, and cellular receptors. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N(1),N(1)-Dimethyl-N(3)-(1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine: Lacks the methyl group at the 5-position.

    N(1),N(1)-Dimethyl-N(3)-(5-ethyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine: Contains an ethyl group instead of a methyl group at the 5-position.

Uniqueness

N(1),N(1)-Dimethyl-N(3)-(5-methyl-1,3,4,6,9b-pentaazaphenalen-2-yl)-1,3-propanediamine is unique due to the presence of the 5-methyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications compared to its analogs.

Properties

CAS No.

82501-10-8

Molecular Formula

C14H19N7

Molecular Weight

285.35 g/mol

IUPAC Name

N,N-dimethyl-3-[(7-methyl-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,4,6,9,11-pentaen-3-ylidene)amino]propan-1-amine

InChI

InChI=1S/C14H19N7/c1-10-16-11-6-4-7-12-18-13(15-8-5-9-20(2)3)19-14(17-10)21(11)12/h4,6-7H,5,8-9H2,1-3H3,(H,15,16,17,18,19)

InChI Key

BZUWGWNTHLPUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NCCCN(C)C)N=C3N2C(=CC=C3)N1

Origin of Product

United States

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